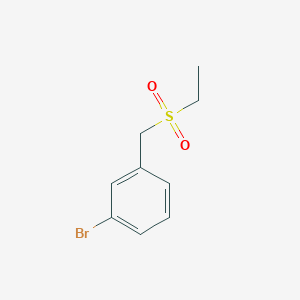
1-Methoxy-2-(thiocyanatomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-(thiocyanatomethyl)benzene is an organic compound with the molecular formula C9H9NOS It is a derivative of benzene, where a methoxy group (-OCH3) and a thiocyanatomethyl group (-CH2SCN) are substituted at the 1 and 2 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-(thiocyanatomethyl)benzene typically involves the reaction of 1-methoxy-2-(bromomethyl)benzene with potassium thiocyanate. The reaction is carried out in an appropriate solvent, such as acetone or ethanol, under reflux conditions. The bromomethyl group is substituted by the thiocyanate group, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-2-(thiocyanatomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanate group can be reduced to form thiol derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives, such as 1-methoxy-2-(sulfonylmethyl)benzene.
Reduction: Thiol derivatives, such as 1-methoxy-2-(thiolmethyl)benzene.
Substitution: Various substituted benzene derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-(thiocyanatomethyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-(thiocyanatomethyl)benzene involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The methoxy group can also influence the compound’s reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-2-(methylthio)benzene: Similar structure but with a methylthio group instead of a thiocyanatomethyl group.
1-Methoxy-2-methylbenzene: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
1-Methoxy-2-(chloromethyl)benzene: Contains a chloromethyl group, which can undergo different substitution reactions compared to the thiocyanatomethyl group.
Uniqueness
1-Methoxy-2-(thiocyanatomethyl)benzene is unique due to the presence of both methoxy and thiocyanatomethyl groups, which confer distinct chemical reactivity and potential applications. The thiocyanate group, in particular, provides opportunities for further functionalization and derivatization, making this compound valuable in synthetic chemistry and research.
Eigenschaften
Molekularformel |
C9H9NOS |
|---|---|
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
(2-methoxyphenyl)methyl thiocyanate |
InChI |
InChI=1S/C9H9NOS/c1-11-9-5-3-2-4-8(9)6-12-7-10/h2-5H,6H2,1H3 |
InChI-Schlüssel |
QIOOULAGUWBDJV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067087.png)




![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-](/img/structure/B12067108.png)

![5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067120.png)


